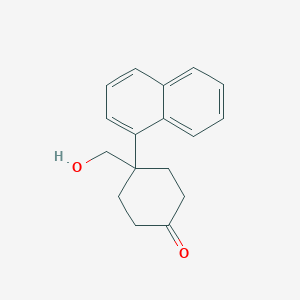
4-(Hydroxymethyl)-4-(naphthalen-1-yl)cyclohexan-1-one
Cat. No. B8719939
Key on ui cas rn:
61749-17-5
M. Wt: 254.32 g/mol
InChI Key: RALBAMYBZJONCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979444
Procedure details


A solution of 3.84 g. (0.0123 mole) of 4-carboxy-4-(1-naphthyl)cyclohexanone, ethylene ketal (prepared in Example 29) in 80 ml. of tetrahydrofuran is added to 0.5 g. (0.013 mole) of lithium aluminum hydride in 10 ml. of tetrahydrofuran. Following about 6 hours of heating at reflux the mixture is cooled in ice and treated successively with 0.5 ml. of water, 0.5 ml. of 15% sodium hydroxide solution and 1.5 ml. of water. The resulting inorganic gel is collected on a filter and rinsed with ether. The combined filtrates are evaporated to dryness to give 3.95 g. (99% yield) of 4-hydroxymethyl-4-(1-naphthyl)cyclohexanone, ethylene ketal as an amorphous gum.
Name
4-carboxy-4-(1-naphthyl)cyclohexanone
Quantity
0.0123 mol
Type
reactant
Reaction Step One

Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)(O)=[O:2].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[OH:2][CH2:1][C:4]1([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:2.3.4.5.6.7,8.9|
|
Inputs


Step One
|
Name
|
4-carboxy-4-(1-naphthyl)cyclohexanone
|
|
Quantity
|
0.0123 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
|
Step Two
|
Name
|
ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.013 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Seven
[Compound]
|
Name
|
ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled in ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated successively with 0.5 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting inorganic gel is collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates are evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 3.95 g
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1(CCC(CC1)=O)C1=CC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
